molecular formula C25H27F2N3O2 B2823300 1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-70-2

1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2823300
M. Wt: 439.507
InChI Key: QEWDCNLLZFFBFU-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also has fluorophenyl groups attached, which suggests it may have interesting chemical properties due to the presence of the highly electronegative fluorine atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone and piperazine rings, and the introduction of the fluorophenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a rigid, three-dimensional structure due to the presence of the rings. The electronegative fluorine atoms could also influence its shape through their strong pull on the surrounding electrons.



Chemical Reactions Analysis

Again, without specific studies or literature, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the fluorine atoms suggests it could participate in reactions involving nucleophilic aromatic substitution. The pyridinone and piperazine rings might also undergo various reactions depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its stability and polarity. The rigid ring structures could also influence its solubility and reactivity.


Scientific Research Applications

Radioligand Development for PET Imaging

PET Tracers of Serotonin Receptors : A study focused on the development of new PET tracers for serotonin 5-HT(1A) receptors, utilizing analogs related to the core structure of interest. The cyclohexanecarboxamide derivative demonstrated high affinity and selectivity for the 5-HT1A receptor, indicating its potential for improved in vivo quantification of these receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Antimicrobial Activity

Antimycobacterial and Cytotoxic Evaluation : Research on fluoroquinolone derivatives, including modifications of the core structure, has shown significant antimycobacterial activity against M. tuberculosis. Compounds exhibited complete inhibition of bacterial growth at low concentrations, indicating their potential as anti-TB agents without exhibiting cytotoxicity at relevant doses (J. Sheu et al., 2003).

Antitumor Activity

Antitumor Schiff Bases : A series of 1,2,4-triazole Schiff bases incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group were synthesized and showed significant inhibition against tumor cell lines, particularly CDC25B. The presence of the 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione moiety was found to enhance anti-tumor activity, suggesting these compounds as promising candidates for cancer therapy (Yong Ding et al., 2016).

Drug Synthesis and Process Development

Scale-Up Synthesis of Dopamine Uptake Inhibitor : The development of a robust process for the large-scale synthesis of GBR-12909, a dopamine uptake inhibitor related to the core structure, was described. This study aimed at eliminating chromatographic purifications and using environmentally friendly reagents, achieving significant improvements in the yield and reproducibility of the key coupling reactions (M. Ironside et al., 2002).

Safety And Hazards

Without specific studies, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. It could be interesting to study its reactivity, stability, and interactions with biological systems.


Please note that this analysis is quite general due to the lack of specific information on the compound. For a more detailed and accurate analysis, more information or studies on this specific compound would be needed.


properties

IUPAC Name

1-ethyl-3-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDCNLLZFFBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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